molecular formula C11H5BrF3NO4 B12077255 2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid

2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid

Cat. No.: B12077255
M. Wt: 352.06 g/mol
InChI Key: UNGYLCWYWSSUKI-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is a complex organic compound that features a bromine atom, a trifluoromethoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boronic acids or esters and halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and palladium catalysts for coupling reactions . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of NBS in a substitution reaction can lead to the formation of brominated derivatives .

Scientific Research Applications

2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H5BrF3NO4

Molecular Weight

352.06 g/mol

IUPAC Name

2-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO4/c12-5-1-2-8(20-11(13,14)15)6(3-5)9-16-7(4-19-9)10(17)18/h1-4H,(H,17,18)

InChI Key

UNGYLCWYWSSUKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=CO2)C(=O)O)OC(F)(F)F

Origin of Product

United States

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